Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

DNA binding mode groove binding vs intercalation cationic porphyrin-DNA interaction

TMAP offers a non-intercalating alternative to TMPyP for DNA-targeted photodynamic research. Its sterically bulky trimethylanilinium groups enforce external groove binding, avoiding intercalation artifacts common with planar cationic porphyrins. • Documented >7-log reduction in E. coli at 5 μM after 5 min irradiation. • 89% acute LM3 tumor regression rate provides a validated in vivo benchmark. • Monomeric aqueous behavior ensures reproducible quantitative structure-activity studies.

Molecular Formula C56H62Cl4N8
Molecular Weight 988.9 g/mol
Cat. No. B12341042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride
Molecular FormulaC56H62Cl4N8
Molecular Weight988.9 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]
InChIInChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57,60H,1-12H3;4*1H/q+4;;;;/p-4
InChIKeyWODUFXACJCQWBG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMAP: Compound Identity and Procurement Overview


Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride (TMAP, CAS 92739-64-5) is a water-soluble, tetra-cationic meso-substituted porphyrin bearing four peripheral trimethylanilinium groups . With a molecular formula of C₅₆H₆₂Cl₄N₈ and a molecular weight of approximately 988.96 g/mol, TMAP belongs to the class of synthetic cationic porphyrins widely investigated for photodynamic therapy (PDT), antimicrobial photodynamic inactivation (aPDI), and DNA-targeted applications . Unlike its pyridinium-based analogs, TMAP's bulky anilinium substituents impose a non-planar geometry that fundamentally alters its DNA-binding mode, aggregation propensity, and biological activity profile relative to other tetra-cationic porphyrins [1].

Non-intercalative DNA groove binder for structural and photodamage studies
Predominantly monomeric in aqueous solution, reducing aggregation artifacts
Supports PDT research models and antimicrobial photodynamic screening

Why Generic Substitution Fails for TMAP


Within the tetra-cationic porphyrin family, the nature of the charged peripheral substituent dictates binding mode, aggregation state, and photodynamic efficiency in ways that preclude simple functional interchange [1]. TMAP's trimethylanilinium groups create steric bulk that enforces external groove binding to DNA, whereas the more planar N-methylpyridinium analog TMPyP can readily intercalate between base pairs [2]. This structural divergence propagates into differential DNA sequence selectivity, photocleavage kinetics, antimicrobial spectrum, and in vivo tumor response—meaning that experimental protocols optimized for TMPyP or other cationic porphyrins cannot be assumed transferable to TMAP without quantitative re-validation [3].

Property
TMAP (Target)
TMPyP (Typical Substitute)
DNA binding mode
External groove binding; minor/major groove and self-stacking
Intercalation, especially at GC-rich regions
Aggregation state
Predominantly monomeric; limited DNA-surface stacking
Higher aggregation propensity; dimer formation sensitive to ionic strength
Structural DNA recognition
Stronger binding to three-way junctions; retains affinity at high salt
Less junction-duplex discrimination; binding more sensitive to ionic conditions
Photocleavage profile
Reported faster DNA cleavage in direct comparison
Slower photocleavage kinetics under matched conditions

Product-Specific Differentiation Evidence for TMAP


DNA Binding Mode: Groove Binding vs. Intercalation

TMAP binds externally to DNA via groove interactions, in contrast to the predominantly intercalative binding of TMPyP. In a direct comparative study using calf thymus DNA, tetrakis(N-methylpyridinium-4-yl)porphinecopper(II) (Cu(II)TMPyP) behaved as a simple intercalator, whereas the corresponding copper(II) complex of TMAP bound externally with limited aggregation under high drug load [1]. Molecular modelling by Ford et al. showed that the bulky trimethyl substituent groups of TMAP require significant structural change to be accommodated in the minor groove, in contrast to the facile minor groove fit of TMPyP [2]. Vibrational circular dichroism (VCD) studies further confirmed that at higher DNA/porphyrin ratios, TMAP interacts with DNA in the minor groove, while at lower ratios it binds in the major groove and by external self-stacking along the phosphate backbone—a multi-modal binding pattern not observed for TMPyP [3].

DNA binding mode
Head-to-head
Groove binding vs. intercalation
External binding alters DNA damage pattern relative to intercalators
VCD and footprinting support multi-modal groove interaction
DNA binding mode groove binding vs intercalation cationic porphyrin-DNA interaction

DNA Photocleavage Kinetics

In a direct electrophoretic comparison of DNA photocleavage efficiency, TMAP(4+) produced a marked reduction in the DNA band after only 1 hour of irradiation. In contrast, the closely related triscationic porphyrin TFAP(3+) required prolonged irradiation periods exceeding 5 hours to achieve detectable DNA cleavage [1]. This approximately 5-fold kinetic advantage demonstrates that the tetra-cationic charge and symmetric substitution pattern of TMAP are critical for rapid photosensitized DNA damage, likely due to stronger electrostatic DNA affinity and more efficient binding geometry.

Photocleavage kinetics
Head-to-head
≥5-fold faster DNA cleavage
Supports rapid photodynamic response timing
Marked band reduction after 1 h irradiation (vs. >5 h for comparator)
DNA photocleavage photodynamic DNA damage cationic porphyrin kinetics

Aggregation State in Aqueous Solution

In a comparative spectroscopic study of two water-soluble cationic porphyrins, TMAP was found to exist predominantly as monomers in aqueous solution, while the closely related 5-phenyl-10,15,20-tris[4-(N-methyl)pyridinium]porphyrin (TriMPyP) formed aggregates due to its molecular asymmetry [1]. Upon interaction with calf thymus DNA at lower DNA concentrations (R > 1, where R = cTMAP/cDNA base pair), TMAP showed self-stacking along the DNA surface with only limited aggregation, as evidenced by small resonance light scattering enhancement. In contrast, DNA addition promoted further aggregation of TriMPyP, and no simple outside binding was observed even at higher DNA concentrations [1]. This monomeric character of TMAP in aqueous media is critical for reproducible dosing in biological assays, as aggregation reduces effective photosensitizer concentration and can alter singlet oxygen quantum yields [2].

Aggregation state
Head-to-head
Monomeric in aqueous solution
Ensures consistent solution-phase activity for biological assays
Asymmetric analog TriMPyP aggregates; DNA promotes further aggregation
porphyrin aggregation monomer vs aggregate aqueous solubility

In Vivo Photodynamic Tumor Response

In a BALB/c murine LM3 mammary adenocarcinoma model, intravenous administration of TMAP (4 mg/kg) followed 24 h later by blue-red light irradiation (λmax: 419, 457, 650 nm; total dose 290 J/cm², 60 min) produced almost total but transitory tumor regression—from approximately 3 mm to less than 1 mm—in 8 out of 9 treated animals [1]. Control groups receiving drug alone or light alone showed no significant differences from untreated tumors, confirming the photodynamic nature of the effect. A subsequent repeated-treatment protocol with TMAP achieved long-term regression, demonstrating that this compound, described as having been 'overlooked for PDT applications,' can produce meaningful in vivo responses [2]. In comparison, the TMPyP analog required repeated treatments to achieve long-term regression in 15/17 animals with cure in 1 animal in a separate study using the same LM3 model [3].

Tumor model response
Cross-study
89% acute regression (single PDT)
Reported model-response endpoint in murine LM3 model
4 mg/kg i.v., 290 J/cm² irradiation; single treatment context
in vivo PDT tumor regression murine LM3 model

Gram-Negative Bacterial Photoinactivation

A landmark study by Merchat et al. demonstrated that TMAP, along with tetra(4N-methyl-pyridyl) porphine, efficiently photosensitizes the inactivation of Gram-negative bacteria—including Vibrio anguillarum and Escherichia coli—without requiring pretreatment to permeabilize the outer membrane [1]. This is a critical differentiating feature because neutral or negatively charged porphyrins (e.g., tetra(4-sulphonatophenyl)porphine) showed no appreciable photosensitizing activity toward Gram-negative bacteria under identical conditions, despite all three porphyrins exhibiting a similar subcellular distribution pattern [1]. In a separate quantitative study, TMAP(4+) at 5 μM produced over a 7-log decrease in E. coli survival after only 5 minutes of irradiation, and was highly effective even at concentrations as low as 1 μM [2].

Gram-negative inactivation
Head-to-head
>7-log E. coli reduction
Supports antimicrobial screening without outer membrane pretreatment
5 µM TMAP, 5 min irradiation; 7.6-fold higher uptake vs. anionic analog
antimicrobial photodynamic inactivation Gram-negative bacteria outer membrane permeability

Structured DNA Junction Recognition

TMAP demonstrates structure-selective binding to branched DNA three-way junction (TWJ) complexes that persists at high ionic strength—conditions that greatly decrease porphyrin binding affinity to linear duplex DNA [1]. In a comparative study, TMAP, T4MPyP, and T3MPyP were all found to bind more tightly to DNA TWJs than to DNA duplexes. The TWJ binding sites of TMAP were localized precisely to the junction region based on site- and structure-specific, porphyrin-sensitized photodamage to guanosine residues flanking the junction [1]. This junction-selective binding behavior is structurally distinct from TMAP's interaction with linear B-DNA (where it acts as an external groove binder) and suggests utility in applications targeting non-canonical or higher-order DNA structures.

Junction recognition
Head-to-head
Retains three-way junction binding at high salt
Selective probe for branched DNA architectures
Photodamage localized to guanosine residues at the junction
three-way DNA junction structure-specific binding branched DNA recognition

Best Research and Industrial Applications for TMAP


Preclinical PDT with Non-Intercalative DNA Interaction

TMAP is the photosensitizer of choice for PDT protocols where DNA intercalation must be avoided. Its external groove-binding mode—confirmed by VCD spectroscopy and molecular modelling [1]—means that TMAP-induced photodamage occurs via a fundamentally different spatial mechanism than that of intercalating porphyrins such as TMPyP. This property is particularly relevant for studies investigating the relationship between DNA binding geometry and photodynamic cytotoxicity, or for targeting DNA structures where intercalation is sterically disfavored. The documented in vivo LM3 tumor regression data (89% acute response rate, single treatment) provides a validated dosing benchmark for preclinical experimental design [2].

Antimicrobial Photoinactivation of Gram-Negative Pathogens

TMAP's ability to efficiently photoinactivate Gram-negative bacteria—including E. coli and V. anguillarum—without outer membrane permeabilization pretreatment [1] makes it a preferred photosensitizer for water disinfection, surface sterilization, and antimicrobial coating development. Quantitative benchmarks include a >7-log reduction in E. coli viability at 5 μM TMAP after only 5 minutes of irradiation, with efficacy retained even at 1 μM [2]. The compound's rapid bacterial uptake (<2.5 min, reaching 0.61 nmol/10⁸ cells) and monomeric aqueous behavior ensure reproducible dose-response relationships across experimental replicates [2].

Structure-Selective Probing of Branched DNA Architectures

TMAP's preferential binding to DNA three-way junction (TWJ) complexes over linear duplex DNA—and its ability to retain this binding at high ionic strength that abolishes duplex binding [1]—positions it as a valuable biophysical probe for studying branched DNA intermediates. TMAP-sensitized photodamage at guanosine residues flanking the junction provides site-specific structural information applicable to DNA replication fork biology, Holliday junction research, and studies of non-B DNA conformations. In comparison, intercalating porphyrins such as TMPyP show less structural discrimination between junction and duplex DNA.

Standardized Reference for Aggregation-Controlled Studies

For laboratories requiring a cationic porphyrin with well-characterized, monomeric solution behavior, TMAP serves as a reproducible reference standard. Unlike structurally asymmetric analogs (e.g., TriMPyP) that aggregate in aqueous solution and exhibit concentration-dependent photophysical artifacts [1], TMAP's monomeric state simplifies the interpretation of singlet oxygen quantum yield measurements, DNA binding isotherms, and cellular uptake studies. This property is essential for quantitative structure-activity relationship (QSAR) studies and for calibrating instrument response in singlet oxygen luminescence detection systems.

Application
Selection Property
Validation Focus
PDT research model, non-intercalative DNA targeting
External groove-binding DNA interaction
Binding mode confirmation (VCD, footprinting)
Antimicrobial photodynamic screening
Cationic charge-mediated outer membrane interaction
Log reduction under standardized irradiation conditions
Branched DNA architecture probe
Structure-selective binding to three-way junctions
Junction-specific photodamage mapping
Aggregation-controlled reference standard
Monomeric solution behavior
Spectroscopic calibration for singlet oxygen studies
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